molecular formula C51H80Br2O4S4Sn2 B15126186 (4,8-dioctoxy-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl)-trimethylstannane;dodecyl 4,6-dibromothieno[2,3-c]thiophene-2-carboxylate

(4,8-dioctoxy-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl)-trimethylstannane;dodecyl 4,6-dibromothieno[2,3-c]thiophene-2-carboxylate

Cat. No.: B15126186
M. Wt: 1282.7 g/mol
InChI Key: ZYUIDJGWVIEVLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (4,8-dioctoxy-2-trimethylstannylthieno2,3-fbenzothiol-6-yl)-trimethylstannane;dodecyl 4,6-dibromothieno[2,3-c]thiophene-2-carboxylate is a complex organotin compound It is characterized by the presence of multiple thiophene and stannane groups, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4,8-dioctoxy-2-trimethylstannylthieno2,3-fbenzothiol-6-yl)-trimethylstannane involves the reaction of 4,8-dioctoxy-2-trimethylstannylthieno2,3-fbenzothiol-6-yl with trimethylstannane under controlled conditions. The reaction typically requires the use of a suitable solvent, such as tetrahydrofuran (THF), and a catalyst to facilitate the formation of the desired product .

The synthesis of dodecyl 4,6-dibromothieno[2,3-c]thiophene-2-carboxylate involves the bromination of thieno[2,3-c]thiophene-2-carboxylate followed by esterification with dodecyl alcohol . This reaction is typically carried out in the presence of a brominating agent, such as N-bromosuccinimide (NBS), and a suitable solvent .

Industrial Production Methods: Industrial production of these compounds may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: (4,8-dioctoxy-2-trimethylstannylthieno2,3-fbenzothiol-6-yl)-trimethylstannane and dodecyl 4,6-dibromothieno[2,3-c]thiophene-2-carboxylate undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiophene derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced thiophene compounds .

Comparison with Similar Compounds

Similar Compounds:

  • 4,8-Bis(n-octyloxy)-2,6-bis(trimethylstannyl)benzo[1,2-b:4,5-b’]dithiophene
  • Dodecyl 4,6-dibromothieno[2,3-c]thiophene-2-carboxylate

Uniqueness: The uniqueness of (4,8-dioctoxy-2-trimethylstannylthieno2,3-fbenzothiol-6-yl)-trimethylstannane and dodecyl 4,6-dibromothieno[2,3-c]thiophene-2-carboxylate lies in their specific structural features and the presence of multiple functional groups. These characteristics contribute to their distinct electronic and optical properties, making them valuable in various scientific and industrial applications .

Properties

Molecular Formula

C51H80Br2O4S4Sn2

Molecular Weight

1282.7 g/mol

IUPAC Name

(4,8-dioctoxy-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl)-trimethylstannane;dodecyl 4,6-dibromothieno[2,3-c]thiophene-2-carboxylate

InChI

InChI=1S/C26H36O2S2.C19H26Br2O2S2.6CH3.2Sn/c1-3-5-7-9-11-13-17-27-23-21-15-19-30-26(21)24(22-16-20-29-25(22)23)28-18-14-12-10-8-6-4-2;1-2-3-4-5-6-7-8-9-10-11-12-23-19(22)15-13-14-16(24-15)18(21)25-17(14)20;;;;;;;;/h15-16H,3-14,17-18H2,1-2H3;13H,2-12H2,1H3;6*1H3;;

InChI Key

ZYUIDJGWVIEVLO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC(=O)C1=CC2=C(SC(=C2S1)Br)Br.CCCCCCCCOC1=C2C=C(SC2=C(C3=C1SC(=C3)[Sn](C)(C)C)OCCCCCCCC)[Sn](C)(C)C

Related CAS

1098102-96-5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.